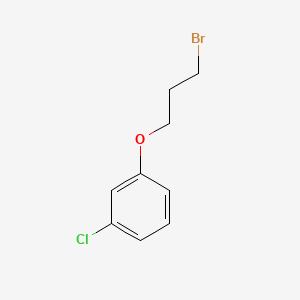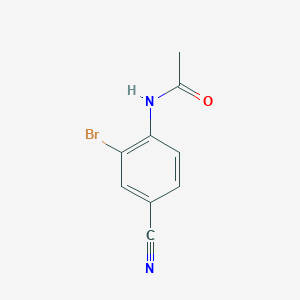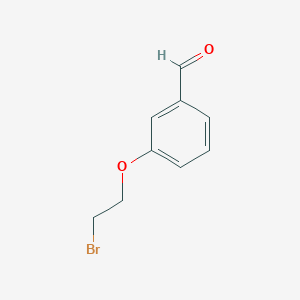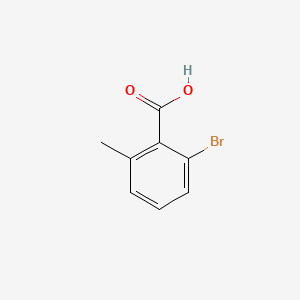
4-溴-3-氟吡啶
描述
4-Bromo-3-fluoropyridine is a useful research compound. Its molecular formula is C5H3BrFN and its molecular weight is 175.99 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Bromo-3-fluoropyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Bromo-3-fluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-fluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Versatile Synthesis Applications
- Synthesis of Disubstituted Fluoropyridines: 用于合成3,5-二取代2-氟吡啶,4-溴-3-氟吡啶在化学反应中表现出多功能性。它参与了Suzuki反应,与芳基碘化物和杂环硼酸反应生成二取代氟吡啶,这些化合物可以进一步转化为2-吡啶酮 (Sutherland & Gallagher, 2003)。
Reactivity with Potassium tert-Butoxide
- Conversion into tert-Butoxypyridines: 当与钾叔丁氧化物和苯硫酚钾混合物处理时,4-溴-3-氟吡啶通过加成-消除机制转化为叔丁氧基吡啶 (Zoest & Hertog, 2010)。
Chemoselective Functionalization
- Amination and Substitution Reactions: 该化合物在研究中因其在化学选择性官能化中的作用而备受关注,特别是在氨基化反应中。这包括催化氨基化条件和选择性取代反应,展示了其在创建复杂化学结构中的潜力 (Stroup et al., 2007)。
Preparation and Characterization of Borane Adducts
- Borane Adducts Formation: 研究还探讨了其在形成取代吡啶硼烷加合物方面的实用性,这些加合物已通过各种光谱方法进行表征。这项研究为这些复合物的结构和热性能提供了见解 (Ferrence et al., 1982)。
Application in Radiochemistry
- Synthesis of Fluorinated Pyridines for Medical Imaging: 在放射化学中,4-溴-3-氟吡啶已被用于合成间位取代氟吡啶。这对制药和放射制剂学具有重要意义,特别是对正电子发射断层扫描技术的医学成像 (Brugarolas et al., 2016)。
Synthesis of Complex Molecules
- Building Blocks in Medicinal Chemistry: 该化合物在药物化学研究中作为宝贵的构建块。例如,其衍生物已用于合成五取代吡啶,这对药物化学中的化学操作至关重要 (Wu et al., 2022)。
安全和危害
生化分析
Biochemical Properties
4-Bromo-3-fluoropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds. The interaction between 4-Bromo-3-fluoropyridine and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further react with other biomolecules such as proteins and nucleic acids . These interactions are essential for understanding the compound’s metabolic pathways and potential effects on cellular function.
Cellular Effects
The effects of 4-Bromo-3-fluoropyridine on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is critical for regulating cell growth, differentiation, and apoptosis. 4-Bromo-3-fluoropyridine can modulate the activity of key proteins in this pathway, leading to changes in gene expression and cellular metabolism . Additionally, the compound has been found to affect the expression of genes involved in oxidative stress response, further highlighting its impact on cellular function.
Molecular Mechanism
At the molecular level, 4-Bromo-3-fluoropyridine exerts its effects through various binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. For example, 4-Bromo-3-fluoropyridine has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in signal transduction and cellular communication . This inhibition can lead to alterations in cellular signaling and gene expression. Additionally, the compound can bind to DNA and RNA, potentially affecting transcription and translation processes.
Temporal Effects in Laboratory Settings
The stability and degradation of 4-Bromo-3-fluoropyridine in laboratory settings are important factors to consider. Over time, the compound may undergo hydrolysis or other chemical reactions, leading to the formation of degradation products. These products can have different biochemical properties and effects on cellular function compared to the parent compound . Long-term studies have shown that 4-Bromo-3-fluoropyridine can induce changes in cellular metabolism and gene expression, which may persist even after the compound has been degraded.
Dosage Effects in Animal Models
The effects of 4-Bromo-3-fluoropyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and overall health. At higher doses, 4-Bromo-3-fluoropyridine can induce toxic effects, including liver and kidney damage . These adverse effects are likely due to the formation of reactive intermediates and the subsequent interaction with critical biomolecules. Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical and physiological changes occur.
Metabolic Pathways
4-Bromo-3-fluoropyridine is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . Some of these metabolites may be further conjugated with other molecules, such as glutathione, to facilitate their excretion from the body. The interaction of 4-Bromo-3-fluoropyridine with metabolic enzymes can also affect the levels of other metabolites, potentially leading to changes in metabolic flux and overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Bromo-3-fluoropyridine within cells and tissues are influenced by various factors, including its chemical properties and interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 4-Bromo-3-fluoropyridine may bind to specific proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and overall effects on cellular function.
Subcellular Localization
The subcellular localization of 4-Bromo-3-fluoropyridine is an important determinant of its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through various signaling mechanisms . Post-translational modifications, such as phosphorylation or ubiquitination, may also play a role in directing 4-Bromo-3-fluoropyridine to specific organelles. The localization of the compound can affect its interactions with biomolecules and its overall impact on cellular processes.
属性
IUPAC Name |
4-bromo-3-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFN/c6-4-1-2-8-3-5(4)7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLOMVIUENUOJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382484 | |
| Record name | 4-Bromo-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2546-52-3 | |
| Record name | 4-Bromo-3-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50382484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















